5,11,17,23,29,35,41-Heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol
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Overview
Description
p-tert-Butylcalix7arene is a member of the calixarene family, which are cyclic oligomers derived from the condensation of para-substituted phenols and formaldehyde. These compounds are known for their unique bowl-shaped structures and ability to form host-guest complexes. p-tert-Butylcalix7arene, in particular, has seven phenolic units and is characterized by the presence of tert-butyl groups at the para positions of the phenolic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-tert-Butylcalix7arene typically involves the base-catalyzed condensation of p-tert-butylphenol with formaldehyde. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, under controlled temperature conditions. The process involves the formation of intermediate oligomers, which then undergo cyclization to form the final calixarene structure .
Industrial Production Methods: While the laboratory synthesis of p-tert-Butylcalix7arene is well-documented, industrial production methods are less common due to the complexity and specificity of the reaction conditions required. advancements in green chemistry, such as the use of microwave irradiation, have been explored to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: p-tert-Butylcalix7arene can undergo various chemical reactions, including:
- Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under specific conditions.
- Reduction: Reduction reactions can convert quinones back to phenolic groups.
- Substitution: The tert-butyl groups can be substituted with other functional groups to modify the properties of the calixarene .
- Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction: Reducing agents such as sodium borohydride are often used.
- Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic groups results in quinones, while substitution reactions can yield a variety of functionalized calixarenes .
Scientific Research Applications
Chemistry: p-tert-Butylcalix7arene is widely used as a host molecule in supramolecular chemistry. Its ability to form stable complexes with various guest molecules makes it valuable for studying molecular recognition and self-assembly processes .
Biology: In biological research, p-tert-Butylcalix7arene has been explored for its potential as a drug delivery vehicle. Its unique structure allows it to encapsulate and transport therapeutic agents to specific targets within the body .
Medicine: The compound’s ability to form complexes with metal ions has led to its investigation as a potential agent for medical imaging and diagnostic applications .
Industry: In industrial applications, p-tert-Butylcalix7arene is used in the development of sensors and separation technologies. Its selective binding properties make it useful for detecting and removing specific ions or molecules from complex mixtures .
Mechanism of Action
The mechanism of action of p-tert-Butylcalix7arene is primarily based on its ability to form host-guest complexes. The compound’s bowl-shaped structure creates a cavity that can encapsulate guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. This encapsulation can alter the properties and reactivity of the guest molecules, making p-tert-Butylcalix7arene a versatile tool in various applications .
Comparison with Similar Compounds
Similar Compounds::
Comparison: p-tert-Butylcalix7arene is unique among its counterparts due to its seven phenolic units, which provide a larger cavity for guest encapsulation compared to p-tert-Butylcalix4arene and p-tert-Butylcalix6arene. This larger cavity allows for the encapsulation of larger or multiple guest molecules, enhancing its utility in applications requiring higher binding capacities .
Properties
Molecular Formula |
C77H98O7 |
---|---|
Molecular Weight |
1135.6 g/mol |
IUPAC Name |
5,11,17,23,29,35,41-heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol |
InChI |
InChI=1S/C77H98O7/c1-71(2,3)57-29-43-22-45-31-58(72(4,5)6)33-47(65(45)79)24-49-35-60(74(10,11)12)37-51(67(49)81)26-53-39-62(76(16,17)18)41-55(69(53)83)28-56-42-63(77(19,20)21)40-54(70(56)84)27-52-38-61(75(13,14)15)36-50(68(52)82)25-48-34-59(73(7,8)9)32-46(66(48)80)23-44(30-57)64(43)78/h29-42,78-84H,22-28H2,1-21H3 |
InChI Key |
LYBDZEQTWCZQMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)C(C)(C)C)CC7=C(C(=CC(=C7)C(C)(C)C)CC8=C(C(=CC(=C8)C(C)(C)C)C2)O)O)O)C(C)(C)C)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
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